(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate
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Overview
Description
®-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H21NO6S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a benzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate typically involves the reaction of ®-2-(pyrrolidin-3-yloxy)acetic acid with methyl iodide in the presence of a base, followed by the addition of 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonate group to a benzenesulfinic acid derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzenesulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzenesulfinic acid derivatives.
Scientific Research Applications
®-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The benzenesulfonate group may enhance the compound’s solubility and bioavailability, facilitating its effects on target pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Known for its biological activities, including antimicrobial and anticancer properties.
Pyrrolidin-3-ol: Used in the synthesis of various pharmaceuticals.
Pyrrolidin-2-ylmethanol: Studied for its potential therapeutic applications.
Uniqueness
®-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate is unique due to its combination of a pyrrolidine ring and a benzenesulfonate group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXKMXGRLDZZJZ-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CO[C@@H]1CCNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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